

# A Comparative Analysis of Cagrilintide and Semaglutide for Weight Management

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of obesity pharmacotherapy is rapidly evolving, with novel hormonal agents demonstrating unprecedented efficacy. This guide provides a detailed comparison of two such agents: **Cagrilintide**, a long-acting amylin analogue, and Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The analysis focuses on their comparative efficacy in weight reduction, drawing upon data from key clinical trials, and delves into their mechanisms of action and the methodologies of the studies that have brought them to the forefront of metabolic research.

#### **Quantitative Efficacy for Weight Loss**

Recent large-scale clinical trials, particularly the REDEFINE program, have provided robust head-to-head data on the weight loss effects of **Cagrilintide** and Semaglutide, both as monotherapies and in combination. The following tables summarize the key findings from these trials.

## Table 1: Efficacy in Adults without Type 2 Diabetes (REDEFINE 1 Trial)[1][2]



| Treatment<br>Group<br>(once-<br>weekly)                          | Mean Percent Body Weight Change from Baseline (68 weeks) | Participants<br>Achieving<br>≥5% Weight<br>Loss | Participants Achieving ≥20% Weight Loss | Participants Achieving ≥25% Weight Loss | Participants Achieving ≥30% Weight Loss |
|------------------------------------------------------------------|----------------------------------------------------------|-------------------------------------------------|-----------------------------------------|-----------------------------------------|-----------------------------------------|
| CagriSema<br>(Cagrilintide<br>2.4 mg +<br>Semaglutide<br>2.4 mg) | -20.4%                                                   | 91.9%                                           | 53.6%                                   | 34.7%                                   | 19.3%                                   |
| Semaglutide<br>2.4 mg                                            | -5.5%<br>(estimated)                                     | Not explicitly stated                           | Not explicitly stated                   | 14.8%                                   | 8.7%                                    |
| Cagrilintide<br>2.4 mg                                           | -8.9%<br>(estimated)                                     | Not explicitly stated                           | Not explicitly stated                   | 6.5%                                    | 1.6%                                    |
| Placebo                                                          | -3.0%                                                    | Not explicitly stated                           | Not explicitly stated                   | Not explicitly stated                   | Not explicitly stated                   |

Data is based on the treatment-policy estimand, which assesses the effect regardless of treatment adherence or discontinuation.

## Table 2: Efficacy in Adults with Type 2 Diabetes (REDEFINE 2 Trial)[2][3]



| Treatment Group<br>(once-weekly)                           | Mean Percent Body<br>Weight Change<br>from Baseline (68<br>weeks) | Participants<br>Achieving ≥5%<br>Weight Loss | Participants<br>Achieving ≥20%<br>Weight Loss |
|------------------------------------------------------------|-------------------------------------------------------------------|----------------------------------------------|-----------------------------------------------|
| CagriSema<br>(Cagrilintide 2.4 mg +<br>Semaglutide 2.4 mg) | -15.7%                                                            | Nearly 90%                                   | Nearly 33%                                    |
| Placebo                                                    | -3.1%                                                             | Not explicitly stated                        | 0.2%                                          |

Data for the monotherapy arms were not available in the provided search results for the REDEFINE 2 trial.

### **Mechanisms of Action: Signaling Pathways**

**Cagrilintide** and Semaglutide achieve their effects on weight loss through distinct yet complementary signaling pathways that regulate appetite and energy homeostasis.

#### Semaglutide: A GLP-1 Receptor Agonist

Semaglutide mimics the action of the native incretin hormone GLP-1. By binding to and activating GLP-1 receptors in various tissues, including the brain, pancreas, and gastrointestinal tract, it exerts its effects. In the brain, particularly the hypothalamus, GLP-1 receptor activation enhances feelings of satiety and reduces hunger signals. In the gastrointestinal tract, it slows gastric emptying, further contributing to a prolonged sense of fullness.











Click to download full resolution via product page



 To cite this document: BenchChem. [A Comparative Analysis of Cagrilintide and Semaglutide for Weight Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603662#comparing-the-efficacy-of-cagrilintide-versus-semaglutide-for-weight-loss]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com